Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-
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Overview
Description
Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method includes the treatment of substituted aryl amines with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs solvent-free methods to enhance efficiency and reduce costs. For instance, the direct treatment of aryl amines with ethyl cyanoacetate at high temperatures without the use of solvents is a widely used approach .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitro groups play crucial roles in its reactivity, enabling it to participate in various biochemical processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- N-[4-Cyano-2-(trifluoromethyl)phenyl]-acetamide
- 4-Cyano-2-trifluoromethylacetanilide
Uniqueness
Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
821009-98-7 |
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Molecular Formula |
C10H6F3N3O3 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)6-1-2-7(8(5-6)16(18)19)15-9(17)3-4-14/h1-2,5H,3H2,(H,15,17) |
InChI Key |
BJODUGNLNXIKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CC#N |
Origin of Product |
United States |
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